N,6-Dimethylcinnolin-4-amine
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Overview
Description
N,6-Dimethylcinnolin-4-amine is an organic compound with the molecular formula C10H11N3 It belongs to the class of cinnolines, which are heterocyclic aromatic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethylcinnolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with acetone in the presence of a base, followed by cyclization to form the cinnoline ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethylcinnolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives .
Scientific Research Applications
N,6-Dimethylcinnolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It finds applications in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N,6-Dimethylcinnolin-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a cinnoline ring.
4-Amino-2,6-dimethoxypyrimidine: Another heterocyclic amine with different substituents and ring structure
Uniqueness
N,6-Dimethylcinnolin-4-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N,6-dimethylcinnolin-4-amine |
InChI |
InChI=1S/C10H11N3/c1-7-3-4-9-8(5-7)10(11-2)6-12-13-9/h3-6H,1-2H3,(H,11,13) |
InChI Key |
PIFBFGORNFPBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NC=C2NC |
Origin of Product |
United States |
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